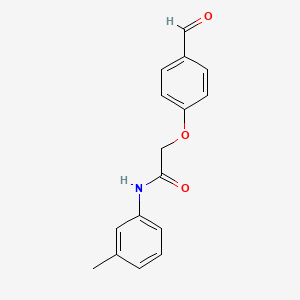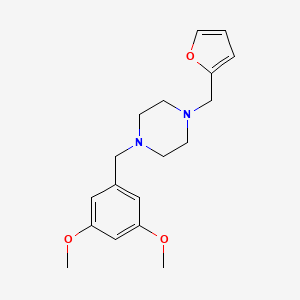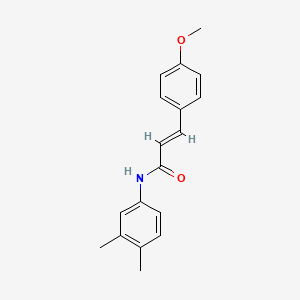![molecular formula C16H17FN4OS B5852386 2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPH is a member of the hydrazinecarbothioamide family, which is known for its diverse biological activities.
作用机制
The mechanism of action of DAPH is not fully understood. However, several studies have suggested that DAPH exerts its biological activities by inhibiting specific enzymes and proteins. For example, DAPH has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and transcription. Additionally, DAPH has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
DAPH has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that DAPH can induce apoptosis, inhibit cell proliferation, and reduce the expression of specific genes. In vivo studies have shown that DAPH can inhibit tumor growth and reduce inflammation. However, the exact biochemical and physiological effects of DAPH are still being investigated.
实验室实验的优点和局限性
One of the advantages of using DAPH in lab experiments is its relative ease of synthesis. Additionally, DAPH has been shown to exhibit potent biological activities at low concentrations, making it a promising candidate for further research. However, one of the limitations of using DAPH in lab experiments is its potential toxicity. Therefore, careful consideration should be given to the dosage and administration of DAPH in experimental settings.
未来方向
There are several future directions for the research on DAPH. One of the directions is to investigate the potential of DAPH as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to explore the use of DAPH in agriculture as an alternative to conventional pesticides. Additionally, the synthesis of novel DAPH derivatives and their biological activities could be investigated to expand the potential applications of DAPH.
In conclusion, DAPH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DAPH is a straightforward process, and it has been extensively studied for its biological activities. The mechanism of action of DAPH is not fully understood, and its biochemical and physiological effects are still being investigated. DAPH has several advantages and limitations for lab experiments, and there are several future directions for the research on DAPH.
合成方法
The synthesis of DAPH involves the reaction of 4-(dimethylamino)benzoyl chloride with 4-fluoroaniline in the presence of sodium hydride. The resulting product is then treated with carbon disulfide and hydrazine hydrate to obtain 2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide. The synthesis of DAPH is a straightforward process and has been reported in several scientific publications.
科学研究应用
DAPH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DAPH has been shown to exhibit anticancer, antiviral, and antibacterial activities. In agriculture, DAPH has been reported to have insecticidal and fungicidal properties. In material science, DAPH has been used as a building block for the synthesis of various functional materials.
属性
IUPAC Name |
1-[[4-(dimethylamino)benzoyl]amino]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4OS/c1-21(2)14-9-3-11(4-10-14)15(22)19-20-16(23)18-13-7-5-12(17)6-8-13/h3-10H,1-2H3,(H,19,22)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGUQGJVDEPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(dimethylamino)phenyl]carbonyl}-N-(4-fluorophenyl)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)


![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)
![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)

![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)


